N-(1H-1,2,4-triazol-3-yl)pivalamide
Description
N-(1H-1,2,4-Triazol-3-yl)pivalamide is a triazole-based compound featuring a pivalamide (2,2-dimethylpropanamide) group attached to the 3-position of the 1H-1,2,4-triazole ring.
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2,2-dimethyl-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-7(2,3)5(12)10-6-8-4-9-11-6/h4H,1-3H3,(H2,8,9,10,11,12) |
InChI Key |
SGMIAXRIBCAZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=NN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Rodenticidal Activity: Acetamide and Pyridine Ester Derivatives
Compounds sharing the N-(1H-1,2,4-triazol-3-yl) backbone with varying acyl groups demonstrate significant differences in toxicity and efficacy:
Key Findings :
- The pyridine ester derivative (3) exhibits nearly 2.5× greater acute toxicity (lower LD₅₀) than the acetamide analog (1), likely due to enhanced bioavailability from the ester group .
- Both compounds induce hepatorenal damage, but compound 3 shows superior field efficacy (68.4% vs. 61.9%), suggesting structural optimization improves environmental stability or bait uptake .
Anticonvulsant Activity: Benzothiazole-Triazole Hybrids
Triazole derivatives conjugated with benzothiazole moieties demonstrate notable central nervous system (CNS) activity:
Key Findings :
- Compound 5j outperforms standard drugs in protective index (PI), a measure of safety margin, due to its fluorobenzyl group enhancing target selectivity and reducing neurotoxicity .
- The thioether linkage between triazole and benzothiazole may improve blood-brain barrier penetration compared to carboxamide derivatives .
Antimicrobial Activity: Pyridinyl-Benzamide Derivatives
N-[5-(4-Pyridinyl)-1H-1,2,4-triazol-3-yl]-benzamide (Compound 1 in ) exhibits broad-spectrum antibacterial activity:
Key Findings :
Stereochemical and Physicochemical Considerations
Enantiomeric triazole carboxamides (e.g., compounds 96, 97, 101, 102 in ) highlight the impact of stereochemistry:
| Compound (Enantiomer Pair) | SFC Retention Time | Purity (%) | Key Substituents |
|---|---|---|---|
| 96 (I) vs. 97 (II) | 1.41 vs. 2.45 | >98 | 3-(Trifluoromethyl)phenyl cyclopropyl |
| 101 (I) vs. 102 (II) | 1.29 vs. 1.99 | >98 | 6-(Difluoromethyl)pyridinyl cyclopropyl |
Key Findings :
- Enantiomers with shorter retention times (e.g., 96-I, 101-I) may exhibit preferable pharmacokinetic profiles due to differential protein binding or metabolic clearance .
- Fluorinated substituents (e.g., CF₃, CF₂H) enhance metabolic stability and target affinity, a feature relevant to N-(1H-1,2,4-triazol-3-yl)pivalamide’s pivalamide group .
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